2'-Norberbamunine
Description
2'-Norberbamunine is a bis-benzyl isoquinoline alkaloid primarily isolated from Berberis stolonifera plant cell cultures . Structurally, it belongs to the dimeric benzyltetrahydroisoquinoline class, formed via regio- and stereoselective oxidative phenol coupling catalyzed by a cytochrome P-450 enzyme . This enzymatic process enables the dimerization of chiral substrates like (S)-coclaurine and (R)-N-methylcoclaurine, resulting in the formation of this compound alongside other dimers such as berbamunine and guattegaumerine . The compound’s lack of a methyl group at the 2' position distinguishes it from berbamunine, a structural analog with significant pharmacological activity .
Properties
Molecular Formula |
C35H38N2O6 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(1R)-1-[[4-hydroxy-3-[4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C35H38N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-6-9-30(38)35(16-22)43-25-7-4-21(5-8-25)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h4-9,16-20,28-29,36,38-40H,10-15H2,1-3H3/t28-,29+/m0/s1 |
InChI Key |
MLNXJBWXCQOCIN-URLMMPGGSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@H]5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact: The (R,S) configuration of 2'-Norberbamunine, mediated by P-450 enzymes, contrasts with the (R,R) configuration of guattegaumerine, leading to divergent biological activities .
Pharmacological Profiles
- Anticancer Activity: this compound exhibits moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 µM), outperforming berbamine (IC₅₀: 25–30 µM) but underperforming relative to berbamunine (IC₅₀: 8–10 µM) .
- Antimicrobial Efficacy: Against Staphylococcus aureus, this compound shows a MIC of 32 µg/mL, comparable to berbamunine (MIC: 28 µg/mL) but superior to guattegaumerine (MIC: 64 µg/mL) .
- Mechanistic Divergence: Unlike berbamine, which modulates calcium channels, this compound primarily disrupts microbial cell membranes and induces apoptosis in cancer cells via mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
